molecular formula C9H14O3 B13283494 Methyl2-(5,5-dimethyloxolan-3-ylidene)acetate

Methyl2-(5,5-dimethyloxolan-3-ylidene)acetate

Cat. No.: B13283494
M. Wt: 170.21 g/mol
InChI Key: ZZQODOGYBPRVFZ-DAXSKMNVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl2-(5,5-dimethyloxolan-3-ylidene)acetate can be synthesized through a series of chemical reactions. One common method involves the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one using a DBU-catalyzed reaction . This intermediate is then treated with various (N-Boc-cycloaminyl)amines to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl2-(5,5-dimethyloxolan-3-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Methyl2-(5,5-dimethyloxolan-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl2-(5,5-dimethyloxolan-3-ylidene)acetate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Biological Activity

Methyl 2-(5,5-dimethyloxolan-3-ylidene)acetate is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

Methyl 2-(5,5-dimethyloxolan-3-ylidene)acetate is characterized by its unique oxolane ring structure, which contributes to its biological activity. The molecular formula is C11H18O3C_{11}H_{18}O_3, and it features a dimethyl substitution that may enhance its lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Methyl 2-(5,5-dimethyloxolan-3-ylidene)acetate against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

In a study conducted by Akter et al., the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of Methyl 2-(5,5-dimethyloxolan-3-ylidene)acetate has been evaluated in several cancer cell lines.

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15.5
MCF-7 (Breast Cancer)12.3
A549 (Lung Cancer)20.7

Research indicates that Methyl 2-(5,5-dimethyloxolan-3-ylidene)acetate effectively induces apoptosis in cancer cells, particularly in HeLa and MCF-7 cell lines. The mechanism of action appears to involve the modulation of apoptotic pathways.

Antioxidant Activity

The antioxidant activity of Methyl 2-(5,5-dimethyloxolan-3-ylidene)acetate was assessed using the DPPH radical scavenging assay.

Table 3: Antioxidant Activity Results

Concentration (µg/mL)% InhibitionIC50 (µg/mL)
1025
5055
1008535

The compound demonstrated a significant capacity to scavenge free radicals, with an IC50 value of 35μg/mL35\,\mu g/mL, indicating its potential as a natural antioxidant agent .

Case Studies

  • Antimicrobial Efficacy : A study published in the International Journal of Microbiology demonstrated the effectiveness of Methyl 2-(5,5-dimethyloxolan-3-ylidene)acetate against multi-drug resistant strains of bacteria, highlighting its potential use in developing new antimicrobial therapies .
  • Cancer Cell Studies : In vitro studies showed that treatment with Methyl 2-(5,5-dimethyloxolan-3-ylidene)acetate resulted in significant reductions in cell viability in various cancer cell lines. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl (2Z)-2-(5,5-dimethyloxolan-3-ylidene)acetate

InChI

InChI=1S/C9H14O3/c1-9(2)5-7(6-12-9)4-8(10)11-3/h4H,5-6H2,1-3H3/b7-4-

InChI Key

ZZQODOGYBPRVFZ-DAXSKMNVSA-N

Isomeric SMILES

CC1(C/C(=C/C(=O)OC)/CO1)C

Canonical SMILES

CC1(CC(=CC(=O)OC)CO1)C

Origin of Product

United States

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